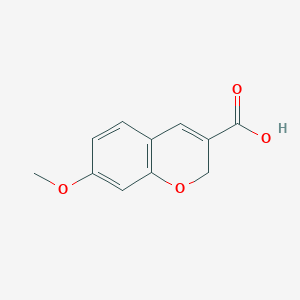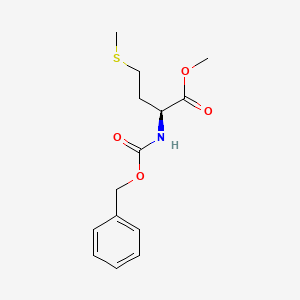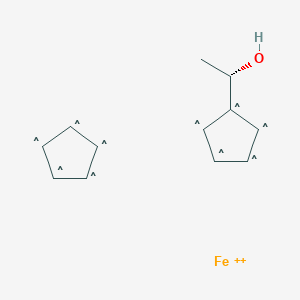
(S)-1-Ferrocenylethanol
Overview
Description
(S)-1-Ferrocenylethanol: , also known as this compound, is a compound with the molecular formula C₁₂H₁₄FeO and a molecular weight of 230.08 g/mol . It is a chiral organometallic compound featuring a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Ferrocenylethanol can be synthesized through the reduction of (S)-1-ferrocenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ferrocene moiety .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic techniques and purification processes such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Ferrocenylethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-1-ferrocenylacetone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products:
Oxidation: (S)-1-Ferrocenylacetone.
Substitution: Various substituted ferrocenyl derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-Ferrocenylethanol has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of other organometallic compounds and as a ligand in asymmetric catalysis.
Biology: Its unique structure allows it to be used in studies involving electron transfer processes and redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Mechanism of Action
The mechanism of action of (S)-1-Ferrocenylethanol involves its ability to undergo redox reactions, where the ferrocene moiety can be reversibly oxidized and reduced. This property makes it useful in electron transfer studies and as a redox-active component in various applications. The molecular targets and pathways involved are primarily related to its redox behavior and interaction with other molecules in electron transfer processes.
Comparison with Similar Compounds
Ferrocenemethanol: Similar in structure but with a methanol group instead of ethanol.
Ferrocenecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Ferrocenylmethylamine: Features an amine group instead of a hydroxyl group.
Uniqueness: (S)-1-Ferrocenylethanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows for specific interactions and reactions that are not possible with other ferrocenyl derivatives. Its enantiomeric purity and redox properties make it particularly valuable in asymmetric synthesis and electron transfer studies.
Properties
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCXCAYRXOOFP-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471758 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33136-66-2 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


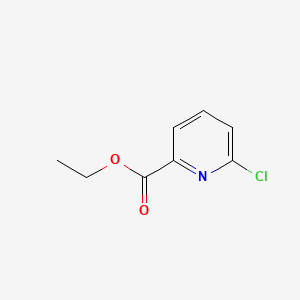

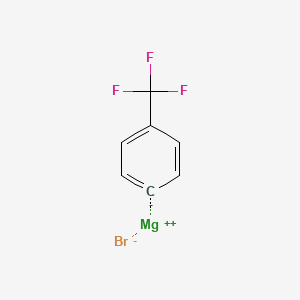
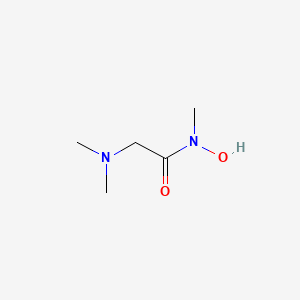
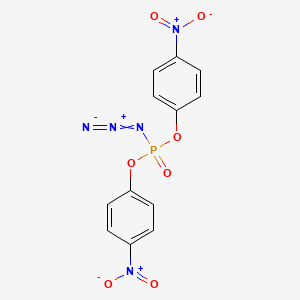
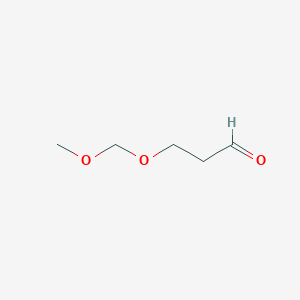
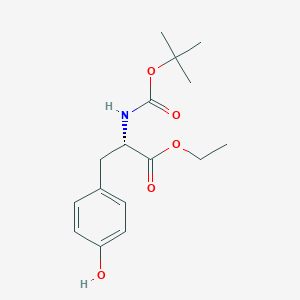
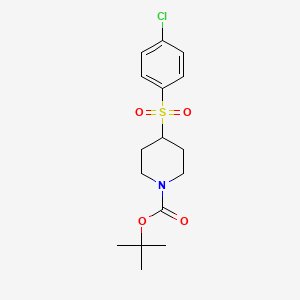

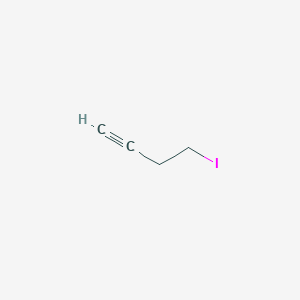
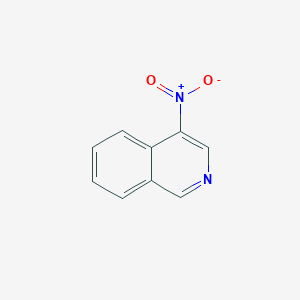
![6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B1589691.png)
